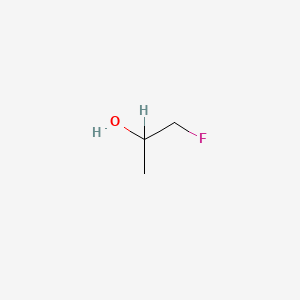

1-Fluoropropan-2-ol

Descripción

Significance of Organofluorine Chemistry in Modern Scientific Research

Organofluorine chemistry, the study of carbon-fluorine bonds, has become an indispensable pillar of modern scientific research, with profound impacts across pharmaceuticals, agrochemicals, and materials science. acs.orgmdpi.com The strategic incorporation of fluorine into organic molecules can dramatically alter their properties, leading to enhanced performance and novel applications. acs.orgnumberanalytics.com This has led to a surge in the development of new synthetic methods for creating these fluorinated compounds. acs.org Approximately 20% of all modern pharmaceuticals and about 40% of agrochemicals contain fluorine, a testament to the element's significant role in life science-oriented research. acs.org The continuous demand for high-performance materials and advanced healthcare solutions continues to drive innovation in this vibrant field. acs.org

Role of Fluorine in Modulating Molecular Properties for Advanced Research Applications

The introduction of fluorine into a molecule imparts unique physicochemical properties due to fluorine's high electronegativity, the strongest of all elements, and its relatively small size. numberanalytics.comnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative degradation. mdpi.com This increased stability can lead to a longer half-life and improved bioavailability of pharmaceuticals. numberanalytics.com

Overview of 1-Fluoropropan-2-ol and its Derivatives in Academic Investigations

This compound (CAS No. 430-50-2) is a fluorinated alcohol that, along with its derivatives, serves as a valuable building block in organic synthesis and a subject of academic inquiry. alfa-chemistry.comcymitquimica.comnih.gov These compounds are part of a broader class of fluorinated alcohols that are recognized for their unique properties, including high polarity and strong hydrogen-bonding capabilities, which make them effective as solvents or promoters in various chemical reactions. alfa-chemistry.comresearchgate.net

Research involving derivatives of this compound highlights their utility in creating more complex molecules. For instance, derivatives have been synthesized for use as potential β-blockers and have been labeled with fluorine-18 (B77423) for applications in positron emission tomography (PET) imaging. acs.orgnih.gov The synthesis of these derivatives often involves multi-step processes, including the reaction of this compound with other chemical entities to create new and functionalized compounds. vulcanchem.com The study of these molecules contributes to a deeper understanding of how fluorination can be strategically employed in the development of new chemical entities with specific biological or material properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H7FO |

| Molecular Weight | 78.09 g/mol |

| Boiling Point | 107-108 °C |

| Density | 1.021 g/cm³ |

| Refractive Index | 1.3822 |

| pKa | 13.99 ± 0.20 |

This data is compiled from various chemical suppliers and databases. chemicalbook.com

Interactive Data Table: Properties of Fluorinated Solvents

| Solvent | pKa | Boiling Point (°C) |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | 59 |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | 12.4 | 78 |

| Trifluoroacetic Acid (TFA) | 0.23 | 72 |

This table highlights the varying acidity and boiling points of commonly used fluorinated solvents. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWNCWLDZMYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962843 | |

| Record name | 1-Fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-50-2 | |

| Record name | 2-Propanol, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization in Fluoropropanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluoropropanol Investigations

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. In the context of 1-fluoropropan-2-ol, both ¹⁹F and multidimensional NMR techniques provide invaluable insights.

¹⁹F NMR for Elucidating Chemical and Biological Interactions

Fluorine-19 (¹⁹F) NMR is particularly advantageous for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which makes it an excellent probe for monitoring changes in the local electronic environment. mdpi.comnih.gov The near-absence of naturally occurring fluorinated compounds in most biological systems means that ¹⁹F NMR offers a low background signal, making it a powerful tool for investigating interactions with proteins and other biomolecules. mdpi.comnih.govresearchgate.net

In the context of biological interactions, ¹⁹F NMR can be used to study the binding of fluorinated ligands to target proteins. nih.govbeilstein-journals.org Changes in the ¹⁹F chemical shift and splitting patterns can provide information about the binding event and the conformation of the ligand in the bound state. nih.govbeilstein-journals.org For instance, ligand-observed fluorine NMR spectroscopy has become a key technique for drug screening. nih.govbeilstein-journals.org This approach can be used to identify inhibitors of enzymes by monitoring the enzymatic hydrolysis of a fluorinated substrate. A study on the membrane protein fatty acid amide hydrolase (FAAH) demonstrated the ability to screen for inhibitors by observing the hydrolysis of a fluorinated anandamide (B1667382) analogue to 1-amino-3-fluoropropan-2-ol (B12292084). beilstein-journals.org

Multidimensional NMR for Structural and Conformational Analysis

While ¹⁹F NMR provides specific information about the fluorine atom's environment, multidimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are essential for the complete structural and conformational analysis of this compound. semanticscholar.org These methods help in assigning all the proton and carbon signals in the molecule. semanticscholar.org By combining through-bond (COSY) and through-space (NOESY) correlations, a detailed three-dimensional structure can be determined. ethz.ch

Conformational analysis of fluorinated molecules like this compound is crucial as the relative orientation of the fluorine and hydroxyl groups can significantly impact the molecule's properties. Multidimensional NMR, often in conjunction with computational modeling, allows for the determination of the populations of different conformers in solution. researchgate.net The measurement of coupling constants, particularly J-couplings between protons and fluorine, provides valuable information about the dihedral angles and, consequently, the preferred conformations. researchgate.net

Mass Spectrometry and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) and chromatography are indispensable tools for the structural elucidation and purity assessment of organic compounds, including this compound. mdpi.comutas.edu.au

High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of a compound, which allows for the determination of its elemental composition with high confidence. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, and the resulting fragmentation pattern provides detailed structural information. semanticscholar.orgmdpi.com

Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are primarily used to separate components of a mixture. utas.edu.aud-nb.info When coupled with mass spectrometry (e.g., GC-MS or LC-MS), these methods become powerful tools for identifying and quantifying individual compounds in a complex sample. semanticscholar.orgd-nb.info For this compound, GC-MS can be used to confirm its identity and assess its purity by separating it from any starting materials, byproducts, or impurities. semanticscholar.org The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint for confirmation. semanticscholar.org

Table 1: Analytical Techniques for the Characterization of this compound

| Technique | Information Provided |

| ¹⁹F NMR | Chemical environment of the fluorine atom, chemical and biological interactions. |

| Multidimensional NMR | Complete structural assignment, conformational analysis. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragmentation. |

| Gas Chromatography (GC) | Separation and purity assessment. |

| GC-MS | Combined separation, identification, and structural confirmation. |

Quantum Chemical Calculations and Molecular Modeling of Fluorinated Propanol (B110389) Structures

Quantum chemical calculations and molecular modeling have become essential complements to experimental techniques in the study of fluorinated molecules. researchgate.net These computational methods provide a deeper understanding of the electronic structure, conformational preferences, and intramolecular interactions that govern the behavior of compounds like this compound.

Theoretical Analysis of Intramolecular Hydrogen Bonding in Fluorohydrins

A key feature of fluorohydrins, including this compound, is the potential for intramolecular hydrogen bonding (IHB) between the hydroxyl group (OH) and the fluorine atom (F). Quantum chemical calculations are instrumental in predicting the existence and strength of these OH···F interactions. semanticscholar.orgnih.gov Studies on related fluorohydrins, such as 3-fluoropropan-1-ol (B147108), have demonstrated the occurrence of such intramolecular hydrogen bonds, even in flexible acyclic systems. researchgate.netsemanticscholar.orgnih.gov

Theoretical calculations can determine the geometries of different conformers and their relative energies, providing insight into the population of conformers that exhibit intramolecular hydrogen bonding. semanticscholar.org For example, calculations at the MP2 and DFT levels of theory have been used to rationalize the influence of stereochemistry and alkyl substitution on the strength of OH···F hydrogen bonds. semanticscholar.orgnih.gov Natural Bond Orbital (NBO) analysis, a computational method, can further elucidate the nature of these interactions by examining the delocalization of electron density from a fluorine lone pair to the antibonding orbital of the O-H bond. mdpi.com

Table 2: Computed Properties of Intramolecular Hydrogen Bonds in Fluorohydrins

| Property | Description | Significance |

| OH···F Distance | The calculated distance between the hydrogen of the hydroxyl group and the fluorine atom. semanticscholar.org | A shorter distance generally indicates a stronger hydrogen bond. |

| HB Energy | The computed energy of the hydrogen bond interaction. semanticscholar.org | Provides a quantitative measure of the stability gained from the IHB. |

| NBO Interaction Energy (nF → σ*OH) | The stabilization energy calculated from the interaction between the fluorine lone pair and the O-H antibonding orbital. semanticscholar.org | Quantifies the contribution of orbital overlap to the hydrogen bond strength. |

Investigation of Stereoelectronic Effects, including the Gauche Effect

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a significant role in determining the conformational preferences of molecules. imperial.ac.uk The gauche effect is a well-known stereoelectronic phenomenon where a conformation with adjacent electron-withdrawing groups in a gauche orientation (a 60° dihedral angle) is more stable than the anti conformation (a 180° dihedral angle). researchgate.netd-nb.info

Computational Studies of Molecular Conformation and Stability

Computational chemistry serves as a powerful tool for investigating the conformational landscape and stability of molecules like this compound. numberanalytics.com Through methods such as ab initio and Density Functional Theory (DFT), researchers can model the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds and determine their relative energies. rwth-aachen.de This analysis provides critical insights into the molecule's structure, stability, and the non-covalent interactions that govern its behavior. numberanalytics.com

The conformational preferences of fluorinated alcohols are determined by a delicate balance of several factors, including steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation. researchgate.net A particularly significant interaction in γ-fluorohydrins is the intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the fluorine atom (OH···F). researchgate.net The presence and strength of this bond can significantly stabilize certain conformations. researchgate.net

Computational studies on analogous molecules, such as 3-fluoropropan-1-ol and other acyclic fluorohydrins, have provided a framework for understanding these interactions. researchgate.net For 3-fluoropropan-1-ol, researchers identified 14 potential rotational conformers. Gas-phase electron-diffraction studies, supported by B3LYP/6-311+G(3d,2p)//B3LYP/6-31G(d) calculations, indicated that the most dominant conformer was not the one featuring an intramolecular hydrogen bond. researchgate.net The hydrogen-bonded form was found to be a minor component of the conformational mixture. researchgate.net

For this compound, the key dihedral angles determining the conformation are around the C1-C2 and C2-O bonds. The rotation around these bonds gives rise to various staggered conformers, often described using gauche (g) and anti (a) notation. The stability of these conformers is heavily influenced by the potential formation of a five-membered ring-like structure stabilized by an OH···F intramolecular hydrogen bond.

Quantum chemical calculations are employed to predict the geometries and relative energies of these conformers. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP, and Møller-Plesset perturbation theory (MP2) are common choices for such analyses, often paired with extensive basis sets to accurately describe the electron distribution. researchgate.netnih.gov

The table below illustrates a hypothetical conformational analysis for this compound, detailing the key conformers and the stabilizing interactions predicted by computational models. The relative energies indicate the stability of each conformer compared to the most stable one (global minimum).

Table 1: Calculated Relative Energies and Key Interactions for this compound Conformers

| Conformer | Dihedral Angle (F-C1-C2-O) | Dihedral Angle (H-C1-C2-O) | Key Interaction | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| I (gauche) | ~60° | ~180° | Intramolecular H-bond (OH···F) | 0.0 |

| II (anti) | ~180° | ~60° | Gauche interaction (CH₃/F) | 4.5 |

| III (gauche) | ~60° | ~60° | Steric repulsion (OH/F) | 8.0 |

Note: The data presented in this table is illustrative and based on computational findings for analogous γ-fluorohydrins. The exact energy values would require specific calculations for this compound.

The results from these computational studies are often correlated with experimental data from spectroscopic techniques like NMR. researchgate.net For instance, the magnitude of the proton-fluorine coupling constant (¹JOH···F) can provide experimental evidence for the presence and strength of the intramolecular hydrogen bond. researchgate.net Computational models can further elucidate these findings by using approaches like the Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to characterize the nature of the hydrogen bond. researchgate.net The NBO analysis, for example, can quantify the stabilization energy associated with the hyperconjugative interaction that contributes to the gauche effect, a phenomenon that often favors gauche conformations in molecules like 1,2-difluoroethane. researchgate.net

Biological and Biomedical Research Applications of 1 Fluoropropan 2 Ol and Its Derivatives

Radiopharmaceutical Development and Positron Emission Tomography (PET) Imaging Studies.nih.govnih.govuniovi.es

The introduction of the radionuclide fluorine-18 (B77423) ([¹⁸F]), a positron emitter, into the 1-fluoropropan-2-ol structure allows for the development of radiotracers for PET imaging. This non-invasive imaging technique enables the visualization, characterization, and quantification of biochemical processes at the molecular level within living subjects.

The design of PET tracers based on this compound often involves attaching the [¹⁸F]this compound moiety to a biologically active molecule that targets a specific protein or pathway of interest. The radiosynthesis of these tracers is a critical step, requiring efficient and rapid methods to incorporate the short-lived [¹⁸F] isotope.

A notable example is the radiosynthesis of [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, fluorinated derivatives of toliprolol (B1683198), designed for imaging cerebral β-adrenergic receptors. acs.orgnih.gov The synthesis was achieved in under an hour with radiochemical yields of 20-24% (uncorrected for decay) and high purity. acs.orgnih.gov Another significant tracer is a surrogate for the chemical warfare agent sarin, O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate. nih.govescholarship.org Its synthesis involves the preparation of [¹⁸F]1-fluoro-2-propanol from propylene (B89431) sulfite (B76179) and [¹⁸F]fluoride ion, followed by a reaction with bis-(4-nitrophenyl) methylphosphonate. nih.govescholarship.org This method yields the desired tracer with high radiochemical purity. nih.govescholarship.org

Furthermore, derivatives of this compound have been developed as potential PET tracers for imaging tau pathology in Alzheimer's disease. For instance, arylquinoline derivatives such as 1-([2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy)-3-¹⁸F-fluoropropan-2-ol (THK-5105) and 1-([2-[4-(methylamino)phenyl]quinolin-6-yl]oxy)-3-¹⁸F-fluoropropan-2-ol (THK-5117) were synthesized and showed high affinity for tau aggregates. nih.gov Another novel tracer, [¹⁸F]-S16, which is (S)-1-(4-(6-(dimethylamino)quinoxalin-2-yl)phenoxy)-3-fluoropropan-2-ol, was developed with a 2-phenylquinoxaline (B188063) scaffold for the same purpose. frontiersin.org

| Tracer Name | Target | Synthesis Time | Radiochemical Yield (uncorrected) | Molar Activity |

| [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol | Cerebral β-adrenergic receptors | < 1 hour | 20-24% | 0.9-1.1 Ci/µmol |

| O-(1-[¹⁸F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate | Acetylcholinesterase | 65 minutes | 2.4% ± 0.6% | 49.9 GBq/µmol |

| 1-([2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy)-3-¹⁸F-fluoropropan-2-ol (THK-5105) | Tau aggregates | Not Specified | Not Specified | Not Specified |

| 1-([2-[4-(methylamino)phenyl]quinolin-6-yl]oxy)-3-¹⁸F-fluoropropan-2-ol (THK-5117) | Tau aggregates | Not Specified | Not Specified | Not Specified |

| [¹⁸F]-S16 | Tau aggregates | Not Specified | Not Specified | Not Specified |

Following successful radiosynthesis, preclinical evaluation in animal models is crucial to determine the biodistribution (the distribution of the tracer throughout the body) and to understand its mechanism of action.

Ex vivo biodistribution studies of [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol in rats showed good initial brain uptake. acs.org However, the tracers exhibited excessively rapid washout, which could limit their utility for cerebral PET imaging. acs.orgnih.gov

In the case of 3-[¹⁸F]fluoropropanol, imaging and biodistribution studies in mice revealed that the tracer was cleared rapidly from most major organs. researchgate.netsnmjournals.orgnih.gov However, a significant drawback was the observation of massive in vivo defluorination, leading to high uptake of [¹⁸F]fluoride in the bones. researchgate.netnih.gov This highlights the importance of the in vivo stability of PET tracers containing a 3-[¹⁸F]fluoropropyl group. researchgate.netsnmjournals.orgnih.gov

Preclinical imaging with a novel tau tracer, [¹⁸F]-S16, demonstrated sufficient penetration of the blood-brain barrier and rapid washout from the brains of normal mice, which are desirable characteristics for a CNS PET tracer. frontiersin.org Similarly, the preclinical evaluation of [¹⁸F]FDS, an analog of sorbitol, showed rapid excretion from the kidneys with minimal accumulation in other organs, suggesting its potential as a functional renal imaging agent. nih.gov

| Radiotracer | Animal Model | Key Biodistribution Findings |

| [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol | Rats | Good initial brain uptake, but excessively rapid washout. acs.orgnih.gov |

| 3-[¹⁸F]fluoropropanol | Mice | Rapid clearance from major organs, but significant in vivo defluorination and high bone uptake. researchgate.netsnmjournals.orgnih.gov |

| [¹⁸F]-S16 | Mice | Sufficient blood-brain barrier penetration and rapid brain washout in normal mice. frontiersin.org |

| [¹⁸F]FDS | Rats | High kidney extraction and rapid excretion with minimal accumulation in other organs. nih.gov |

Investigations into Enzyme Mechanisms and Biological Interactions of Fluorinated Propanols

Fluorinated propanols, including derivatives of this compound, serve as powerful tools for investigating enzyme mechanisms and their interactions with biological systems. The fluorine atom can act as a mimic for a hydroxyl group or replace a hydrogen atom, allowing for the probing of enzyme active sites and reaction pathways. nih.gov

Fluorinated substrate analogues are commonly used as mechanistic probes in enzymology. nih.gov The electron-withdrawing nature of fluorine can alter the reactivity of a substrate, sometimes leading to the stalling of an enzymatic reaction at a specific step, which allows for the characterization of reaction intermediates. nih.gov Many of these fluorinated compounds also act as potent enzyme inhibitors. nih.gov

For example, fluorinated alcohols can be used to study enzymes like alcohol dehydrogenase. nih.gov Atomic resolution structures of horse liver alcohol dehydrogenase with NAD+ and fluoroalcohols have been used to define strained Michaelis complexes, providing insights into the enzyme's catalytic mechanism. nih.govacs.org The fluorine atoms in these complexes are sterically similar to hydrogens but render the substrate unreactive, allowing for detailed structural studies of the enzyme-substrate complex. nih.gov

In another application, the activity of the membrane-bound enzyme fatty acid amide hydrolase (FAAH) was monitored by observing the hydrolysis of a fluorinated anandamide (B1667382) analogue to arachidonic acid and 1-amino-3-fluoropropan-2-ol (B12292084) using ¹⁹F NMR spectroscopy. researchgate.net This method allows for the screening and identification of FAAH inhibitors in situ. researchgate.net

Fluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have recently been recognized as unique solvent systems for the chemical modification of biomolecules, including polypeptides, nucleic acids, and saccharides. nih.govresearchgate.net These solvents can facilitate various chemical transformations by acting as a proton shuttle or through reversible adduct formation with reactive species. nih.govresearchgate.net

Fluoroalcohols can induce structural changes in proteins and peptides, often promoting the formation of α-helical structures. ncbs.res.inpnas.orgingentaconnect.com This property is utilized to study protein folding pathways and aggregation behavior. ingentaconnect.com For example, HFIP has been shown to induce the formation of amyloid protofibrils from the protein barstar. ncbs.res.innih.gov The ability of fluoroalcohols to create a specific microenvironment around a biomolecule can be harnessed to direct chemical modifications to specific sites. pnas.org While these examples primarily feature TFE and HFIP, the underlying principles of how fluoroalcohols interact with and modify biomolecules are relevant to understanding the potential applications of this compound and its derivatives in this area.

Metabolic Fate and Biotransformation Studies of Fluorinated Propanols

The introduction of fluorine into propanol (B110389) structures significantly influences their metabolic fate, altering pathways of biotransformation and impacting their pharmacokinetic profiles. Research into the metabolism of this compound and its derivatives, while not exhaustive for the parent compound itself, can be largely inferred from studies on more complex molecules containing this moiety.

Direct metabolic studies on this compound are not extensively documented in the public domain. However, the metabolic pathways of its derivatives, particularly in the context of pharmacologically active agents, provide significant insights into its likely biotransformation.

One of the key metabolic routes for compounds containing the this compound structure appears to be minimal, with the fluorine atom conferring considerable metabolic stability. For instance, in vivo studies of fluorocarazolol (B126511), a derivative of this compound, show that it undergoes limited metabolism. A significant portion of the parent compound, between 70-75%, remains unchanged in the brain 60 minutes after administration. Furthermore, blood metabolite levels are observed to be low and stable over a period of 10 to 180 minutes post-injection, suggesting resistance to extensive systemic metabolism. nih.gov

In vitro enzymatic hydrolysis has been observed in compounds structurally related to this compound. For example, the enzymatic hydrolysis of the fluorinated anandamide analogue, ARN1203, by fatty acid amide hydrolase (FAAH) yields 1-amino-3-fluoropropan-2-ol as a product. researchgate.netescholarship.org This suggests that enzymatic hydrolysis could be a potential metabolic pathway for derivatives of this compound.

The metabolism of other fluorinated propanols also offers clues. For example, the anesthetic sevoflurane (B116992) is metabolized to hexafluoroisopropanol (HFIP), which is then rapidly conjugated with glucuronic acid for elimination. nih.gov While structurally different, this highlights a potential Phase II conjugation pathway for fluorinated propanols. Similarly, the biotransformation of 1,1,1,3,3-pentafluoropropane (B1194520) results in minor metabolites such as 1,1,3,3-pentafluoropropane-2-ol. d-nb.info

The metabolism of fluorinated toliprolol derivatives, specifically [¹⁸F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol, has been studied in plasma, showing no enantiomeric differentiation in their metabolic profiles and a lack of lipophilic metabolites. acs.org

Table 1: Inferred and Observed Metabolic Pathways for this compound and its Derivatives

| Derivative/Related Compound | Metabolic Pathway | Key Findings |

| Fluorocarazolol | Limited in vivo metabolism | 70-75% of parent compound remains in the brain after 60 minutes; low and stable blood metabolite levels. nih.gov |

| ARN1203 (yields 1-amino-3-fluoropropan-2-ol) | In vitro enzymatic hydrolysis | Hydrolyzed by FAAH to produce 1-amino-3-fluoropropan-2-ol. researchgate.netescholarship.org |

| Sevoflurane (yields hexafluoroisopropanol) | Phase I metabolism followed by Phase II conjugation | Metabolized to hexafluoroisopropanol, which is then glucuronidated. nih.gov |

| 1,1,1,3,3-Pentafluoropropane | Minor metabolic pathway | Biotransformation can lead to the formation of 1,1,3,3-pentafluoropropane-2-ol. d-nb.info |

| Fluorinated Toliprolol Derivatives | In vivo plasma metabolism | Similar metabolism for both enantiomers with no lipophilic metabolites detected. acs.org |

The substitution of hydrogen with fluorine in propanol-containing molecules has a pronounced effect on their metabolic stability and, consequently, their pharmacokinetic properties. Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 enzymes, a primary route for Phase I metabolism. researchgate.netresearchgate.net This "metabolic blocking" effect often leads to a longer biological half-life and improved bioavailability. researchgate.net

The case of fluorocarazolol exemplifies this principle. Its resistance to metabolism, as evidenced by the high percentage of the parent compound remaining in the brain and low levels of systemic metabolites, underscores the stabilizing effect of the fluorine atom. nih.gov This metabolic stability is a crucial attribute for its use as a PET imaging agent, as it ensures that the detected signal originates from the parent compound binding to its target receptors, rather than from its metabolites.

Studies on other fluorinated compounds further support this trend. For example, fluoroalkylation of dextromethorphan (B48470) has been shown to improve its metabolic stability and central nervous system exposure. chemrxiv.org The introduction of fluorine can significantly slow down the rate of metabolic clearance. researchgate.net

However, the impact of fluorination is not universally predictable and can depend on the specific position of the fluorine atom within the molecule. While often enhancing stability, in some cases, metabolism can still occur at or near the fluorinated site, potentially leading to defluorination. acs.org

The pharmacokinetic properties of fluorinated propanol derivatives are also influenced by changes in lipophilicity. The log P value of 2.2 for fluorocarazolol indicates moderate lipophilicity, which is a key factor in its ability to cross the blood-brain barrier. nih.gov

Table 2: Pharmacokinetic Parameters of Fluorocarazolol

| Parameter | Value/Observation | Significance |

| Metabolic Stability | ||

| In vivo (Brain) | 70-75% parent compound remains after 60 min | High stability in the target organ. |

| In vivo (Blood) | Low and stable metabolite levels (10-180 min) nih.gov | Indicates slow systemic metabolism. |

| Pharmacokinetics | ||

| Log P | 2.2 nih.gov | Moderate lipophilicity, facilitating blood-brain barrier penetration. |

| Receptor Binding | High affinity for beta-adrenergic receptors nih.gov | Effective for its intended use as a PET ligand. |

Toxicological Research and Mechanistic Insights into Fluorinated Propanol Analogs

The toxicological profiles of fluorinated propanols are an area of active research, with a focus on understanding the mechanisms of toxicity and comparing their effects to other organofluorine compounds.

While specific neurotoxicity studies on this compound are scarce, research on related fluorinated compounds provides valuable insights. For instance, hexafluoro-2-propanol (HFIP), a metabolite of the anesthetic sevoflurane, has been investigated for its cellular effects. HFIP has been shown to exert an anti-prion activity in cultured cells, suggesting a significant interaction with cellular proteins and potential for conformational changes. nih.gov However, it also exhibits cytotoxicity at higher concentrations. nih.gov

Fluorinated analogues of propranolol (B1214883) have been found to induce the production of reactive oxygen metabolites (ROM) in human neutrophils in a dose-dependent manner. nih.gov This effect was linked to an increase in intracellular calcium and actin polymerization, with the potency of the effect correlating with the degree of fluorination. nih.gov This suggests a potential mechanism of cellular toxicity for some fluorinated propanol derivatives involving oxidative stress and disruption of calcium homeostasis.

The toxicology of organofluorine compounds is diverse and highly dependent on the specific structure of the molecule. The strong carbon-fluorine bond generally imparts stability, but metabolic processes can sometimes lead to the formation of toxic metabolites. acs.org

A significant concern with some fluorinated compounds is the potential for in vivo defluorination, which can release fluoride (B91410) ions. While the C-F bond is strong, enzymatic processes can facilitate its cleavage. acs.org Long-term exposure to elevated fluoride levels has been associated with skeletal fluorosis. acs.org

The comparative toxicology of fluorinated propanols would need to consider the parent compound's toxicity versus that of its potential metabolites. For example, while fluorocarazolol itself is a potent beta-adrenergic receptor antagonist, its toxicological profile, including a positive Ames test for mutagenicity, led to the development of alternative imaging agents. This highlights the importance of thorough toxicological evaluation of any new fluorinated compound.

The broader class of per- and polyfluoroalkyl substances (PFAS) has come under scrutiny for their persistence and potential adverse health effects. While this compound is a simpler molecule, understanding the metabolic fate and toxicity of more complex PFAS can provide a framework for assessing the potential risks of smaller organofluorine compounds. mdpi.com

Future Directions and Emerging Research Avenues for 1 Fluoropropan 2 Ol Chemistry

Innovations in Sustainable Synthesis of Fluoropropanols

The chemical industry's increasing focus on green chemistry is steering the development of new synthetic routes for fluorinated compounds. For fluoropropanols like 1-fluoropropan-2-ol, future research is centered on creating processes that are not only efficient but also environmentally benign. Key innovations are emerging in the areas of biocatalysis and the use of less hazardous fluorinating agents.

Chemoenzymatic strategies, which combine chemical synthesis with biological catalysis, offer a promising avenue for sustainable production. For instance, the use of amidase enzymes in conjunction with selective direct fluorination has been demonstrated for producing enantiopure fluorolactam derivatives researchgate.net. This approach highlights the potential for enzymes to perform highly selective reactions under mild conditions, reducing the need for harsh reagents and protecting groups.

Table 1: Emerging Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages for Fluoropropanol Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms to catalyze specific fluorination or resolution steps. | High enantioselectivity, mild reaction conditions (room temperature, aqueous media), reduced waste. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved safety and control over highly exothermic fluorination reactions, easier scale-up, potential for process automation. |

| Safer Fluorinating Agents | Development and implementation of new reagents with improved safety profiles and higher efficiency. | Reduced environmental impact, lower process hazards, and potentially lower cost. |

| Catalyst Recycling | Designing catalytic systems (both metal-based and organocatalysts) that can be easily recovered and reused. | Lower production costs, reduced metal waste, improved process sustainability. |

Expanding the Scope of Enantioselective Methodologies for Fluorinated Alcohols

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of fluorinated alcohols is a major research focus. While significant progress has been made, future work aims to expand the range of applicable substrates and improve the efficiency and selectivity of existing methods.

Organocatalysis has emerged as a powerful tool for creating chiral fluorinated molecules. For example, chiral primary amine catalysts have been successfully used in the highly enantioselective fluorination of α-branched aldehydes rsc.org. Similarly, proline-catalyzed reactions have enabled the synthesis of fluorinated γ-amino alcohols with high diastereo- and enantioselectivity acs.org. The development of new, more robust organocatalysts will continue to be a priority.

In addition to organocatalysis, transition-metal-catalyzed reactions are crucial for asymmetric fluorination. Chiral palladium complexes, for instance, have been effective in the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles nih.govacs.org. Research is ongoing to discover new metal-ligand combinations that can catalyze a broader array of transformations with even higher precision nih.gov. The ultimate goal is to build a comprehensive toolbox of catalytic methods that allows chemists to access any desired stereoisomer of a fluorinated alcohol like this compound.

Table 2: Key Catalytic Systems for Enantioselective Synthesis of Fluorinated Compounds

| Catalyst Type | Example | Target Reaction | Achieved Selectivity |

|---|---|---|---|

| Organocatalyst | Chiral Primary Amine | α-Fluorination of Aldehydes | Up to 90% ee rsc.org |

| Organocatalyst | Proline | Cross-Mannich Reaction for γ-Amino Alcohols | High diastereo- and enantioselectivity acs.org |

| Metal Catalyst | Chiral Palladium Complex | Fluorination of β-Ketoesters | High enantioselectivity nih.gov |

| Metal Catalyst | Nickel/DBFOX-Ph Complex | Fluorination of β-Ketoesters & Oxindoles | 93–99% ee nih.gov |

Novel Applications in Materials Science and Industrial Chemistry Research

The unique properties conferred by the fluorine atom—such as high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated alcohols valuable precursors for advanced materials. Future research on this compound is expected to uncover novel applications in polymer science, as a specialized reaction medium, and in the development of biomaterials.

Fluorinated polymers are indispensable in modern electronics, energy storage, and coatings precedenceresearch.com. This compound can serve as a key monomer or building block for creating new fluoropolymers with tailored properties, such as specific dielectric constants for semiconductor manufacturing or enhanced stability for battery electrolytes in electric vehicles precedenceresearch.com.

Beyond their use as building blocks, fluorinated alcohols themselves possess remarkable solvent properties. Solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been termed "magic" reaction media due to their strong hydrogen-bonding ability and low nucleophilicity researchgate.netresearchgate.net. These properties can activate substrates and promote challenging chemical reactions, such as C-H functionalization, often without the need for a metal catalyst researchgate.netrsc.org. This opens up possibilities for using this compound and similar compounds as green, catalyst-free solvents in industrial chemical synthesis researchgate.netresearchgate.net.

In the realm of biomaterials, fluorinated alcohols have been shown to influence protein conformation, specifically inducing a shift from β-sheet to α-helical structures nih.gov. This capability could be harnessed to design new materials for biomedical applications, such as surfaces that resist biofilm formation or scaffolds that promote specific tissue growth. The interaction of this compound with biological macromolecules is a fertile area for future investigation.

Advanced Computational Design and Predictive Modeling for Fluorinated Compounds

The rational design of new molecules and materials is increasingly driven by computational methods. Artificial intelligence (AI) and machine learning are revolutionizing how chemists approach the synthesis and application of fluorinated compounds precedenceresearch.com. For molecules like this compound, computational tools are essential for predicting properties, optimizing synthetic routes, and discovering new functionalities.

Quantum chemical calculations can be used to explore reaction mechanisms and predict the viability of new synthetic pathways, guiding experimental work and saving significant time and resources hokudai.ac.jp. These simulations help chemists understand the transition states of reactions and identify potential side reactions, leading to more efficient and selective syntheses hokudai.ac.jp.

Machine learning algorithms are being trained on vast datasets of chemical information to predict a wide range of molecular properties precedenceresearch.com. These models can forecast everything from the fluoride (B91410) ion affinity of a molecule to the fluorescence properties of a dye researchgate.netacs.org. For this compound, such predictive models could be used to screen for potential applications by estimating its performance as a solvent, a ligand for a protein, or a component in a polymer without the need for extensive laboratory work nih.govacs.org. The development of more accurate and sophisticated force fields for molecular simulations is crucial for improving the predictive power of these computational methods nih.govacs.org.

Table 3: Computational Approaches in Fluorine Chemistry

| Technique | Application | Relevance to this compound |

|---|---|---|

| Quantum Chemical Calculations | Reaction mechanism analysis, transition state energy prediction. | Optimizing synthetic routes, discovering novel reactions involving fluoropropanols. hokudai.ac.jp |

| Machine Learning / AI | Prediction of molecular properties (e.g., bioactivity, toxicity, material performance). | Accelerating the discovery of new applications in medicine and materials science. precedenceresearch.com |

| Molecular Dynamics Simulations | Simulating the interaction of fluorinated molecules with other systems (e.g., proteins, water). | Understanding its behavior as a solvent or its potential in biomaterial design. nih.govacs.org |

| Database-Driven Design | Training models on large chemical datasets to identify promising new molecular structures. | Designing novel derivatives of this compound with enhanced properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluoropropan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic fluorination of propan-2-ol derivatives. For example, reacting 2-propanol precursors with fluorinating agents like hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 alcohol-to-fluorinating agent) are critical for minimizing side products like elimination byproducts. Purification typically involves fractional distillation under reduced pressure (boiling point ~216°C at 760 mmHg, extrapolated from analogous fluorinated alcohols in ). Characterization via NMR (δ ~ -200 ppm for CF) and GC-MS (m/z 78 for molecular ion) is recommended .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Purity verification requires a combination of:

- Gas Chromatography (GC) : To detect volatile impurities (e.g., unreacted precursors) using polar columns (e.g., DB-WAX) and flame ionization detection.

- NMR Spectroscopy : NMR for structural confirmation (e.g., splitting patterns for -CH(F)-OH) and NMR for carbon environment analysis.

- Karl Fischer Titration : To quantify residual moisture, critical for reactions sensitive to water (e.g., Grignard or organometallic syntheses).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for dispensing.

- Waste Management : Collect fluorinated waste separately in halogenated solvent containers; incinerate via licensed facilities to avoid environmental release of HF ( ).

- Emergency Procedures : Neutralize spills with calcium carbonate and dispose via hazardous waste channels. Monitor air quality for HF using sensor badges .

Advanced Research Questions

Q. How does the solvent polarity of this compound influence its role in facilitating SN2 vs. SN1 reaction mechanisms?

- Methodological Answer : The high polarity of this compound (dipole moment ~2.5 D, inferred from ) stabilizes carbocation intermediates in SN1 reactions, as observed in solvolysis studies of tert-butyl chloride. For SN2 pathways, its low dielectric constant (~15, similar to hexafluoro-2-propanol in ) may reduce nucleophilicity of anions. Experimental design: Compare reaction rates of model substrates (e.g., benzyl bromide) in this compound vs. methanol using conductivity measurements and kinetic isotope effects .

Q. What computational models best predict the thermodynamic behavior of this compound in binary solvent mixtures?

- Methodological Answer : The Wilson equation or Non-Random Two-Liquid (NRTL) model ( ) can predict activity coefficients in mixtures. For example, model vapor-liquid equilibria (VLE) of this compound/water systems using binary interaction parameters derived from Gibbs free energy data. Validate predictions via headspace GC or isothermal titration calorimetry (ITC). Focus on parameter α12 to account for hydrogen-bonding asymmetry .

Q. How can researchers resolve contradictions in reported reaction yields for fluorination using this compound as a solvent?

- Methodological Answer : Contradictions may arise from:

- Trace Moisture : Even 0.1% H2O can hydrolyze fluorinating agents. Use molecular sieves or pre-dry solvents via azeotropic distillation.

- Catalyst Compatibility : Metal catalysts (e.g., Pd/C) may deactivate in fluoroalcohols. Screen alternatives like organocatalysts.

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation (e.g., acyl fluorides).

Q. What strategies optimize the use of this compound in peptide synthesis, particularly for acid-sensitive substrates?

- Methodological Answer : this compound’s weak acidity (pKa ~9–10, similar to hexafluoro-2-propanol in ) enables mild deprotection of acid-labile groups (e.g., trityl or Fmoc). Protocol:

- Deprotect Fmoc groups using 20% piperidine in this compound (v/v) at 25°C for 10 min.

- Monitor by LC-MS to confirm cleavage without racemization.

- Compare with traditional TFA-based methods for side-product analysis (e.g., truncation peptides) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.